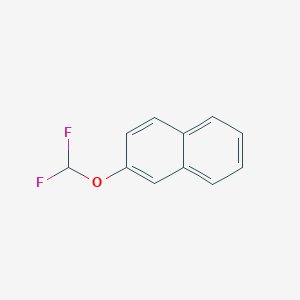

2-(Difluoromethoxy)naphthalene

説明

The Impact of Fluorine on Molecular Properties and Biological Activity

Fluorine's high electronegativity, the strongest of all elements, and its relatively small atomic size, comparable to hydrogen, allow it to be incorporated into molecules without significant steric hindrance. This substitution can profoundly alter a molecule's physical, chemical, and biological properties. Key impacts include:

Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. This inherent strength can block metabolically vulnerable sites in a drug molecule, increasing its stability and prolonging its therapeutic effect. smolecule.com

Lipophilicity and Permeability: The introduction of fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. This can lead to improved bioavailability and efficacy. smolecule.comcas.cn

Binding Affinity: The electronegativity of fluorine can influence a molecule's interaction with biological targets. It can participate in polar interactions, such as hydrogen bonding and multipolar interactions, potentially strengthening the binding of a drug to its target protein or enzyme.

pKa Alteration: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of a compound's ionization state can influence its solubility, absorption, and pharmacokinetic profile.

A Historical Perspective on Fluorine's Role in Bioactive Molecules

The journey of fluorine in medicinal chemistry has been one of remarkable ascent. Until the 1970s, fluorinated compounds were relatively uncommon in the pharmaceutical landscape. An early and notable example of the strategic use of fluorine was the development of fludrocortisone (B194907) in 1954, a synthetic corticosteroid where the introduction of a fluorine atom at the 9α-position significantly enhanced its activity. vulcanchem.com Another landmark was the synthesis of 5-fluorouracil (B62378) in 1957, which became a potent anti-tumor agent. smolecule.com These early successes paved the way for the now routine synthesis of fluorinated compounds in pharmaceutical research, leading to a significant number of modern drugs containing this unique element. vulcanchem.com

Structure

3D Structure

特性

IUPAC Name |

2-(difluoromethoxy)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2O/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRDBYLNQKVKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364063 | |

| Record name | 2-(difluoromethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-79-8 | |

| Record name | 2-(difluoromethoxy)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Difluoromethoxy Naphthalene

Strategic Approaches to Introduce the Difluoromethoxy Group onto Naphthalene (B1677914) Scaffolds

Several strategic approaches have been developed to install the difluoromethoxy group onto a naphthalene ring system. These methods can be broadly categorized into nucleophilic, electrophilic, and radical pathways, as well as multi-step sequences involving direct fluorination.

Nucleophilic Aromatic Substitution Routes

Nucleophilic substitution reactions are a common strategy for forming the C-O bond in aryl ethers. In the context of 2-(difluoromethoxy)naphthalene synthesis, this typically involves the reaction of a 2-naphthol (B1666908) derivative with a difluoromethylating agent.

A prevalent method involves the use of 2-naphthol as the starting material. The phenolic proton is first removed by a base, such as sodium hydride (NaH) or lithium hydroxide (B78521) (LiOH), to generate the more nucleophilic naphthoxide anion. This anion then reacts with a suitable difluorocarbene precursor, such as chlorodifluoromethane (B1668795) (ClCF₂H), to furnish the desired this compound. sci-hub.se The choice of base and reaction conditions can significantly influence the yield. For instance, using NaH as the base at elevated temperatures has been shown to provide good yields of the product. sci-hub.se

Another approach utilizes difluoromethylating agents like S-(difluoromethyl)sulfonium salts. In this method, 2-naphthol is treated with the sulfonium (B1226848) salt in the presence of a base, leading to the formation of this compound in moderate to good yields. sci-hub.se This protocol has demonstrated chemoselectivity, favoring the difluoromethylation of phenols over aliphatic alcohols and alkenes. sci-hub.se

For naphthalene systems bearing leaving groups, such as bromine or iodine, nucleophilic substitution with a difluoromethoxy source can be employed. For example, 2,7-dibromonaphthalene (B1298459) can be reacted with a difluoromethoxy lithium reagent in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) to introduce the difluoromethoxy groups. evitachem.comevitachem.com

| Starting Material | Reagent(s) | Base | Solvent | Product | Yield |

| 2-Naphthol | S-(Difluoromethyl)sulfonium salt | LiOH | - | This compound | 81% sci-hub.se |

| 2-Naphthol | S-(Difluoromethyl)sulfonium salt | NaH | - | This compound | 81% sci-hub.se |

| 2-Naphthol | Chlorodifluoromethane | NaH | - | This compound | High sci-hub.se |

| 2,7-Dibromonaphthalene | Difluoromethoxy lithium | - | THF | 2,7-Bis(difluoromethoxy)naphthalene | - |

Electrophilic Difluoromethoxylation Protocols

Electrophilic difluoromethoxylation offers an alternative pathway, particularly for direct C-H functionalization of the naphthalene ring. This approach involves the generation of an electrophilic "OCHF₂" species that can react with the electron-rich naphthalene core.

While direct electrophilic difluoromethoxylation of naphthalene itself is not extensively documented, related electrophilic aromatic substitution reactions provide insight. The presence of substituents on the naphthalene ring can direct the position of electrophilic attack. For instance, the trifluoromethyl and difluoromethoxy groups are known to make the aromatic ring more susceptible to electrophilic attack at positions ortho and para to these substituents. evitachem.com

A plausible, though less common, strategy could involve the reaction of a naphthalene derivative with a reagent that can deliver an electrophilic difluoromethoxy cation or its equivalent. However, the development of such reagents remains an active area of research.

Radical Difluoromethoxylation Strategies

Radical-based methods have emerged as powerful tools for the difluoromethoxylation of aromatic compounds, offering mild reaction conditions and broad functional group tolerance. nih.gov These strategies rely on the generation of the difluoromethoxy radical (•OCHF₂), which can then add to the naphthalene ring.

Visible light photoredox catalysis has revolutionized radical chemistry by enabling the generation of radical species under mild and controlled conditions. nih.gov This approach has been successfully applied to the C-H difluoromethoxylation of arenes and heteroarenes, including naphthalene. nih.gov

The process typically involves a photocatalyst, such as Ru(bpy)₃(PF₆)₂ or an organic dye, which, upon irradiation with visible light, becomes a potent single-electron transfer (SET) agent. nih.govgoogle.com This excited photocatalyst can then reduce a suitable difluoromethoxylating reagent to generate the difluoromethoxy radical. nih.gov The radical then adds to the naphthalene ring, forming a difluoromethoxylated cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation afford the final product. nih.gov This method allows for the direct functionalization of unactivated C-H bonds at room temperature. nih.gov

The key to successful radical difluoromethoxylation is the efficient generation of the difluoromethoxy radical. nih.gov Several precursors have been developed for this purpose. One notable example is a redox-active N-difluoromethoxy-substituted pyridinium (B92312) salt. nih.gov Upon single-electron reduction by an excited photocatalyst, this reagent fragments to release the difluoromethoxy radical. nih.gov

Computational studies have provided insights into the properties of the difluoromethoxy radical, although experimental access to this intermediate has been limited until recently. nih.gov The development of bench-stable and easily handled reagents that can controllably generate the •OCHF₂ radical under catalytic conditions is a significant advancement in the field. google.com

| Precursor | Catalyst | Conditions | Key Intermediate |

| N-Difluoromethoxy Pyridinium Salt | Ru(bpy)₃(PF₆)₂ | Visible Light, Room Temperature | Difluoromethoxy Radical (•OCHF₂) |

| N-Difluoromethoxy Pyridinium Salt | Iridium-based photocatalyst | Visible Light, Room Temperature | Difluoromethoxy Radical (•OCHF₂) |

Direct Fluorination and Subsequent Transformations

An alternative, multi-step approach to this compound involves the direct fluorination of a suitable naphthalene precursor, followed by chemical transformations.

For example, 2-naphthol can be treated with an electrophilic fluorinating agent like Selectfluor® (F-TEDA-BF₄). researchgate.net This can lead to the formation of fluorinated naphthalenone derivatives. researchgate.net While this doesn't directly yield this compound, the resulting fluorinated intermediates could potentially be converted to the target compound through subsequent reactions. For instance, 2-methoxynaphthalene (B124790) can be transformed into 1,1-difluoro-2(1H)-naphthalenone using Selectfluor®. researchgate.net

A more direct route involves the reaction of 2-naphthol with difluorobromoacetic acid in the presence of a photocatalyst and a base under visible light irradiation. This method has been shown to produce this compound in good yield. doi.org

| Starting Material | Reagent(s) | Conditions | Product | Yield |

| 2-Naphthol | Difluorobromoacetic acid, Photocatalyst, Base | Visible Light, Room Temperature | This compound | 86% doi.org |

| 2-Methoxynaphthalene | Selectfluor® F-TEDA-BF₄ | - | 1,1-Difluoro-2(1H)-naphthalenone | - researchgate.net |

Regioselectivity Challenges in Direct Fluorination of Naphthalene Derivatives

Direct fluorination of naphthalene and its derivatives is a significant challenge in synthetic chemistry, primarily due to issues with regioselectivity. oup.comrsc.org The naphthalene ring system has multiple positions susceptible to electrophilic attack, often leading to a mixture of regioisomeric products. rsc.org For instance, the direct fluorination of naphthalene with Accufluor™ NFTh, an N-F fluorinating reagent, regioselectively yields 1-fluoronaphthalene (B124137). oup.com However, the presence and position of substituents on the naphthalene ring profoundly influence the reaction's course and efficiency. oup.com

Electron-donating groups, such as the methoxy (B1213986) group, typically direct fluorination to the ortho and para positions, making the synthesis of specific isomers challenging. smolecule.com For example, fluorination of 1-naphthol (B170400) and 1-methoxynaphthalene (B125815) can result in equimolar amounts of the ortho and para isomers. oup.com In contrast, when naphthalene derivatives with an electron-donating substituent at the 2-position are fluorinated, regiospecific formation of 1-fluoro-2-substituted naphthalenes can be achieved in high yields. oup.com

The formation of multiple products necessitates complex purification processes. rsc.org Even with advanced fluorinating agents like N-fluorobenzenesulfonimide (NFSI), reactions with substrates such as m-xylene (B151644) and 1-naphthol can result in mixtures of mono-fluorinated regioisomers. rsc.org Furthermore, controlling selectivity between mono- and di-fluorination can be difficult for substrates lacking ortho and para substituents. rsc.org Transition metal catalysis has been explored to overcome these challenges, but methods relying on directing groups are often limited to producing ortho-fluorinated products. nih.gov Undirected electrophilic fluorination with palladium catalysts has been attempted but often yields mixtures of constitutional isomers. nih.gov

Table 1: Regioselectivity in Direct Fluorination of Substituted Naphthalenes with Accufluor™ NFTh

Catalyst-Induced Selectivity in Difluoromethoxy Functionalization

Catalysis plays a pivotal role in directing the regioselectivity of functionalization reactions on naphthalene rings. ethz.chresearchgate.net By modifying catalyst and ligand structures, it is possible to overcome the inherent substrate selectivity and favor the formation of a desired regioisomer. ethz.chresearchgate.net For the difluoromethoxy functionalization of naphthalene derivatives, catalyst screening is a key strategy to enhance selectivity for specific isomers, such as the 2,6-disubstituted product.

Zeolites, such as H-MOR, or transition-metal-modified HY catalysts can improve 2,6-selectivity through shape-selective pores that control the access of reactants to the catalytic sites. In a broader context of naphthalene functionalization, metal catalysts like palladium and copper have shown distinct selectivity profiles. For example, palladium catalysts have been used for the regioselective C–H bond fluorination of (hetero)aromatic compounds in the presence of a directing group. rsc.org Furthermore, modifying the N-N bidentate ligands on a palladium catalyst can achieve high selectivity for arylation at the α-site of naphthalene. researchgate.net

The choice of metal catalyst can fundamentally alter the reaction outcome. In the functionalization of naphthalene with ethyl diazoacetate, a copper-based catalyst leads exclusively to a cyclopropanation product, whereas a gold-based catalyst yields a mixture of the cyclopropane (B1198618) and products from C-H bond insertion. beilstein-journals.org This highlights the potential for catalyst-based control in achieving desired functionalization patterns on the naphthalene core, a principle applicable to the synthesis of specific difluoromethoxy isomers.

Precursor Synthesis and Derivatization Routes

Synthesis from Naphthalene Derivatives with Existing Oxygen Functionality

The synthesis of this compound often begins with precursors that already contain an oxygen functional group at the desired position, most commonly 2-naphthol (β-naphthol). wikipedia.orgebi.ac.uk 2-Naphthol is an electron-rich, readily available, and cost-effective starting material. ebi.ac.uk The hydroxyl group of 2-naphthol can be converted to a difluoromethoxy group through various difluoromethylation methods.

One common strategy is the reaction of the corresponding naphthol with a difluorocarbene precursor. orgsyn.orgorgsyn.org For instance, phenols can be converted to aryl difluoromethyl ethers using sodium chlorodifluoroacetate, which thermally decarboxylates to generate difluorocarbene. orgsyn.org The electrophilic difluorocarbene is then trapped by the phenolate, formed under basic conditions, to yield the desired product. orgsyn.org Another method involves the Williamson ether synthesis, where the hydroxyl group is reacted with a difluoromethyl halide, such as ICF₂H or BrCF₂H, in the presence of a base like sodium hydride or potassium tert-butoxide. Similarly, the synthesis can start from dihydroxynaphthalene derivatives, such as 2,6-dihydroxynaphthalene, to produce bis(difluoromethoxy)naphthalene compounds.

Preparation of Intermediates for Difluoromethoxy Group Formation

The formation of the difluoromethoxy group often requires the preparation of specific intermediates from the starting naphthalene derivative. smolecule.comgoogle.com When starting with a carboxylic acid-substituted naphthalene, the acid can be converted to a more reactive intermediate, such as an acid chloride. For example, reacting 2,4-dibromo-3-(difluoromethoxy)benzoic acid with thionyl chloride produces the corresponding acid chloride, which can then be used in subsequent coupling reactions. google.com

In syntheses starting from naphthols, an important intermediate is the naphthoxide ion, generated by deprotonating the hydroxyl group with a base. smolecule.com This nucleophilic intermediate readily reacts with difluorocarbene sources. orgsyn.orgsmolecule.com Difluorocarbene itself is a short-lived intermediate generated in situ from various precursors. smolecule.comrsc.org Common precursors include fluoroform (CHF₃), which deprotonates and eliminates fluoride (B91410) to form the carbene, and sodium chlorodifluoroacetate, which generates the carbene via thermal decarboxylation. orgsyn.orgrsc.org Another pathway involves the reaction of naphthalene diols with S-(difluoromethyl)sulfonium salts, which generates difluorocarbene that then reacts with the deprotonated hydroxyl groups. smolecule.com

Table 2: Common Precursors for Difluorocarbene Generation

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgrroij.com In the synthesis of this compound, these principles can be applied to increase efficiency and minimize environmental harm. encyclopedia.pub Key strategies include the use of catalysis, safer solvents, and designing for energy efficiency. acs.orghuarenscience.com Catalytic reagents are preferred over stoichiometric ones as they minimize waste. acs.org The development of atom-efficient reactions, which maximize the incorporation of all materials used in the process into the final product, is a central goal. acs.orghuarenscience.com

Minimizing Environmental Impact of Synthetic Procedures

A significant focus of green chemistry is minimizing the environmental footprint of synthetic protocols. acs.org This involves selecting reagents and solvents with lower toxicity and environmental impact. orgsyn.orgnih.gov For example, in difluoromethylation reactions, sodium chlorodifluoroacetate is considered an attractive reagent due to its stability, bulk availability, and relatively low environmental impact compared to alternatives like chlorodifluoromethane, an ozone-depleting gas. orgsyn.orgorgsyn.orgrsc.org

The choice of solvent is also critical. Efforts are made to replace hazardous solvents like dichloromethane (B109758) with less harmful alternatives such as ethyl acetate (B1210297) for extraction processes. chinesechemsoc.org Ideally, reactions are conducted under solvent-free conditions, which can be achieved through techniques like mechanochemistry (ball milling). chinesechemsoc.orgencyclopedia.pub Solvent-free difluoromethylation of alcohols has been developed, drastically reducing the amount of waste generated. chinesechemsoc.org Furthermore, designing energy-efficient processes by conducting reactions at ambient temperature and pressure minimizes both environmental and economic costs. acs.org Continuous flow processing offers another avenue for greener synthesis, as seen in the use of fluoroform (a potent greenhouse gas) for difluoromethylation, allowing for precise stoichiometric control and enhanced safety. rsc.org

Table of Mentioned Compounds

Exploration of Sustainable Reagents and Solvents

The growing emphasis on green chemistry has spurred research into more environmentally benign methods for synthesizing this compound. This involves the exploration of sustainable reagents that minimize waste and toxicity, and the use of greener solvents to reduce the environmental impact of chemical processes. alfa-chemistry.com

One of the key areas of focus is the development of difluoromethylation reactions that avoid harsh conditions and hazardous reagents. researchgate.net Recent advancements have explored visible-light photoredox catalysis as a milder alternative for the difluoromethylation of phenols. acs.org This method often utilizes commercially available and less hazardous reagents. acs.org Additionally, mechanochemical approaches, which involve solvent-free reactions in a ball mill, are being investigated as a way to significantly reduce solvent waste. chinesechemsoc.org

The choice of solvent is another critical aspect of sustainable synthesis. Traditional organic solvents are often volatile and toxic, leading to concerns about air pollution and health hazards. text2fa.ir Green chemistry promotes the use of alternative solvents such as water, ethanol, and ionic liquids. organic-chemistry.orgrsc.org Water is a highly desirable green solvent due to its non-toxic nature, though its application can be limited by the poor solubility of organic compounds. organic-chemistry.org Supercritical fluids, like carbon dioxide, and bio-based solvents derived from renewable resources are also gaining attention as sustainable alternatives. researchgate.netorientjchem.org

Research into sustainable synthesis is ongoing, with a focus on improving reaction efficiency, reducing energy consumption, and minimizing the generation of hazardous byproducts. The development of catalytic systems that can be recycled and reused is also a key objective. organic-chemistry.org

Detailed Research Findings

Recent studies have highlighted several promising avenues for the sustainable synthesis of difluoromethylated compounds, including this compound.

Photocatalytic methods using visible light have emerged as a powerful tool for C-H functionalization, offering a milder and more selective route to difluoromethylation compared to traditional methods. acs.orgresearchgate.net For instance, the use of an organic photocatalyst in the presence of visible light can promote the difluoromethylation of naphthol derivatives under gentle conditions.

Mechanochemistry offers a solvent-free alternative for the synthesis of difluoromethyl ethers. chinesechemsoc.org By grinding the reactants together in a mixer mill, the need for bulk solvents is eliminated, drastically reducing waste. chinesechemsoc.org This technique has been successfully applied to a range of alcohols, demonstrating its potential for broader application in the synthesis of compounds like this compound. chinesechemsoc.org

The selection of greener solvents is another key area of investigation. While polar aprotic solvents like DMF and DMSO have been traditionally used, their toxicity has prompted a search for safer alternatives. rsc.orgorgsyn.org Solvents such as ethanol, isopropanol, and ethyl acetate are considered more environmentally friendly choices. rsc.org Ionic liquids and deep eutectic solvents are also being explored as recyclable and less volatile reaction media. alfa-chemistry.comresearchgate.net

The following table summarizes some of the sustainable reagents and solvents being explored for difluoromethoxylation reactions:

Interactive Data Table: Sustainable Reagents and Solvents for Difluoromethoxylation

| Category | Reagent/Solvent | Rationale for Sustainability | Potential Application in this compound Synthesis | References |

| Reagents | Photoredox Catalysts (e.g., fac-Ir(ppy)₃) | Enables reactions under mild conditions using visible light, reducing energy consumption. | Catalyzing the difluoromethylation of 2-naphthol. | researchgate.net |

| Difluorobromoacetic Acid | Commercially available, inexpensive, and easier to handle than some traditional difluoromethylating agents. | A potential difluoromethylating agent in photoredox catalytic systems. | acs.org | |

| TMSCF₂Br (in mechanochemistry) | Allows for solvent-free reaction conditions, minimizing waste. | A precursor for difluorocarbene in the mechanochemical synthesis from 2-naphthol. | chinesechemsoc.org | |

| Solvents | Water | Non-toxic, abundant, and environmentally benign. | As a solvent in biphasic systems or with phase-transfer catalysts. | organic-chemistry.org |

| Ethanol | Renewable, biodegradable, and less toxic than many traditional organic solvents. | A potential replacement for more hazardous solvents like DMF or DCM. | rsc.org | |

| Ionic Liquids | Low volatility, recyclable, and can be tuned for specific reaction conditions. | As a green reaction medium for the difluoromethoxylation of 2-naphthol. | alfa-chemistry.comresearchgate.net | |

| Supercritical CO₂ | Non-toxic, non-flammable, and easily removable from the reaction mixture. | As an alternative solvent to traditional organic solvents. | researchgate.netorientjchem.org | |

| Deep Eutectic Solvents (DESs) | Biodegradable, low-cost, and often derived from renewable resources. | A sustainable solvent option for the synthesis. | researchgate.netorientjchem.org |

Sophisticated Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the definitive characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) offer complementary information to build a complete picture of its molecular architecture.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for confirming the presence and position of the difluoromethoxy (-OCF₂H) group. The fluorine nuclei in this group exhibit characteristic chemical shifts and coupling patterns. For instance, in a related compound, 1-bromo-2-(difluoromethoxy)naphthalene, the ¹⁹F NMR spectrum shows a doublet at approximately -80.1 ppm with a coupling constant (J) of about 73.8 Hz, arising from the coupling between the two fluorine atoms and the adjacent proton. cas.cn Similarly, for this compound, a doublet would be expected in the ¹⁹F NMR spectrum, providing clear evidence for the -OCF₂H moiety. sci-hub.se The chemical shift of this doublet, typically observed between -120 to -130 ppm, is indicative of the electronic environment of the fluorine atoms. vulcanchem.com The presence of this characteristic signal and its coupling constant unequivocally confirms the difluoromethoxy group.

Table 1: Representative ¹⁹F NMR Data for Difluoromethoxy-Containing Naphthalene Derivatives.

| Compound | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity |

| 1-Bromo-2-(difluoromethoxy)naphthalene | -80.1 | 73.8 | Doublet |

| This compound-6-carbonyl chloride (Expected) | -120 to -130 | ~250 | Doublet |

While ¹⁹F NMR confirms the presence of the difluoromethoxy group, distinguishing between different positional isomers of difluoromethoxynaphthalene requires more advanced NMR techniques. Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for this purpose. NOESY detects through-space interactions between nuclei that are in close proximity, which is invaluable for establishing the substitution pattern on the naphthalene ring. youtube.com

For example, by observing cross-peaks between the proton of the difluoromethoxy group and specific aromatic protons on the naphthalene ring, the position of the -OCF₂H group can be definitively assigned. escholarship.orgresearchgate.net In cases where isomers might co-exist, NOESY can help to distinguish between them by revealing different spatial relationships. researchgate.net Combining data from ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments provides a comprehensive dataset for unambiguous structural assignment and isomer differentiation. researchgate.net

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes. colostate.eduresearchgate.netresearchgate.networldscientific.com

The difluoromethoxy group has several characteristic vibrational modes that can be observed in the IR and Raman spectra. The carbon-fluorine (C-F) stretching vibrations are particularly distinctive, typically appearing as strong absorptions in the range of 1000–1300 cm⁻¹. The carbon-oxygen (C-O) stretching vibration of the ether linkage is also characteristic, generally found between 1200-1300 cm⁻¹.

The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic carbon-carbon stretching vibrations appear in the 1400–1600 cm⁻¹ region. The specific frequencies of these vibrations can be influenced by the substitution pattern on the naphthalene ring. niscpr.res.in Raman spectroscopy offers complementary information, especially for symmetric vibrations that might be weak in the IR spectrum. e-bookshelf.de

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| -OCF₂H | C-F Stretching | 1000 - 1300 |

| -OCF₂H | C-O Stretching | 1200 - 1300 |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

| Aromatic Ring | C-C Stretching | 1400 - 1600 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. msu.edu

For this compound (C₁₁H₈F₂O), the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. cas.cn The fragmentation pattern provides further structural information. Common fragmentation pathways for naphthalene derivatives involve the loss of substituents and cleavage of the naphthalene ring system. researchgate.netresearchgate.net In the case of this compound, characteristic fragments would likely include the loss of the difluoromethoxy group or parts of it, leading to the formation of stable naphthalene-derived cations. nih.gov The analysis of these fragment ions allows for the confirmation of the compound's identity and provides corroborating evidence for the structure determined by NMR and vibrational spectroscopy. cas.cncas.cn

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Computational Chemistry for Electronic and Structural Insights

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound. By simulating molecular behavior at the quantum level, researchers can gain insights into electronic structure, stability, and reactivity that complement experimental findings.

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of aromatic compounds and their derivatives. smolecule.comsamipubco.com This approach allows for the accurate calculation of molecular geometries, vibrational frequencies, and electronic properties, offering a balance between computational cost and accuracy. scirp.org For this compound, DFT calculations are instrumental in elucidating the influence of the difluoromethoxy group on the naphthalene core.

The introduction of a difluoromethoxy (-OCF₂H) group significantly alters the electronic landscape of the naphthalene ring. This substituent is known to be strongly electron-withdrawing, a characteristic that has profound effects on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. scirp.org

DFT calculations are routinely used to model these effects. For instance, studies on analogous fluorinated naphthalene derivatives demonstrate that electron-withdrawing groups lower the energy levels of both the HOMO and LUMO. acs.org While the HOMO is associated with the ability to donate an electron, the LUMO relates to the ability to accept an electron. samipubco.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is a key factor in designing materials for organic electronics. nih.gov

Table 1: Representative Frontier Orbital Energies and Gaps for Naphthalene and a Derivative

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method |

|---|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 | DFT/aug-cc-pVQZ samipubco.com |

| NDI-BOCF₃ (a trifluoromethoxy derivative) | -7.20 | -4.22 | 2.98 (optical) | DFT/Electrochemical pkusz.edu.cn |

DFT calculations are a powerful tool for predicting the thermodynamic stability of different isomers and the transition states that connect them, providing crucial guidance for synthetic chemistry. By calculating the energies of reactants, products, and transition states, chemists can determine reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (ΔE‡), which indicate the kinetic feasibility and thermodynamic favorability of a reaction pathway. nih.govchemrevlett.com

Table 2: Calculated Thermodynamic Data for the Diels-Alder Reaction of Naphthalene with Acetylene

| Parameter | Value (kcal/mol) | Method |

|---|---|---|

| Activation Energy (∆E‡) | 31.38 | M06-2X/6–311G(d,p) chemrevlett.com |

| Reaction Energy (∆Er) | -19.57 |

These computational insights are directly applicable to understanding the synthesis and reactivity of this compound, allowing for the prediction of its stability relative to other isomers (e.g., 1-(difluoromethoxy)naphthalene) and the energy barriers for its formation or subsequent reactions.

The electronic properties of this compound make it an interesting building block for organic semiconducting materials. DFT and other computational methods are vital for analyzing and predicting the charge transport characteristics of such materials. arxiv.org Key parameters like charge carrier mobility, which measures how quickly an electron or hole can move through a material, can be estimated computationally.

The introduction of fluoroalkyl groups is known to influence charge transport. In naphthalene-based systems, these groups can enhance electron mobility. For instance, studies on naphthalene tetracarboxylic diimides (NDIs) show that modifying the core with fluorinated substituents significantly impacts charge mobility and air stability. acs.org While NDI-POCF₃, with a trifluoromethoxy-phenyl group, showed no detectable mobility, the related NDI-BOCF₃, with a trifluoromethoxy-benzyl group, exhibited excellent air-stable electron mobility as high as 0.7 cm²/V·s. pkusz.edu.cnacs.org This difference was attributed to variations in molecular packing and intermolecular orbital overlap, which can be modeled computationally. pkusz.edu.cn

Computational simulations model the π-π stacking interactions between conjugated molecules, which are crucial for efficient charge transport. First-principles calculations on naphthalene crystals have successfully predicted the phonon-limited hole mobility and its temperature dependence, demonstrating the power of these theoretical frameworks. arxiv.org These approaches can be applied to systems incorporating this compound to predict their potential performance in organic electronic devices.

The interaction between a solute and a solvent can significantly affect chemical reactions, solubility, and aggregation behavior. Computational models that simulate solvent effects are therefore essential. One of the most prominent methods is the Conductor-like Screening Model for Real Solvents (COSMO-RS). researchgate.nettuhh.de COSMO-RS is a predictive model based on quantum chemical calculations that can determine thermodynamic properties of liquids and liquid mixtures without relying on extensive experimental data. tuhh.deresearchgate.net

This method has been successfully used to predict properties like partition coefficients, vapor pressures, and, notably, the solubility of compounds in various solvents. researchgate.netnih.gov For example, COSMO-RS has been applied to predict the solubility of unsubstituted naphthalene in a range of different solvents, demonstrating its utility. researchgate.net Other implicit solvation models, such as the Conductor-like Polarizable Continuum Model (C-PCM) and the Solvation Model based on Density (SMD), are also widely used to mimic the effect of a solvent on a solute. faccts.de Such models would be invaluable for predicting the solubility of this compound in different media, aiding in process design for synthesis, purification, and formulation.

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interactions. The difluoromethoxy group is particularly interesting in this regard. Unlike the related methoxy (-OCH₃) group, which strongly prefers a coplanar orientation with an aromatic ring, or the trifluoromethoxy (-OCF₃) group, which prefers an orthogonal orientation, the difluoromethoxy (-OCF₂H) group exhibits no strong preference and can adapt its conformation to the surrounding environment. rsc.org This has been described as "dynamic lipophilicity," where the molecule can adjust its properties via simple bond rotation. google.com

Furthermore, the hydrogen atom of the -OCF₂H group can act as a hydrogen bond donor. nih.gov DFT calculations have provided evidence for intramolecular C-H···O and C-H···F hydrogen bonds in related fluorinated molecules. rsc.orgnih.gov For example, computational studies of 1-(difluoromethyl)-2-nitrobenzene (B1320369) show that the conformer stabilized by an intramolecular hydrogen bond is 4.3 kcal/mol lower in energy than a conformer without this interaction. rsc.orgnih.gov In the context of this compound, DFT could be used to analyze the rotational barrier of the -OCF₂H group and to investigate the possibility of weak intramolecular hydrogen bonds between the difluoromethyl hydrogen and the π-system of the adjacent naphthalene ring or other substituents. researchgate.netresearchgate.net Such interactions can have a significant influence on the molecule's preferred conformation and, consequently, its binding to biological targets or its packing in a crystal lattice. semanticscholar.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of particles evolve. This provides a detailed, atomistic view of the dynamic behavior of molecules, including conformational changes, intermolecular interactions, and the influence of a solvent environment. nih.gov

The difluoromethoxy group is known to impart "dynamic lipophilicity" to molecules, where the lipophilicity can change based on the conformation of the -OCHF₂ group in response to its chemical environment. researchgate.netrsc.org MD simulations can model this behavior by simulating the molecule in different solvents (e.g., water, octanol) and observing the preferred conformations and the resulting changes in solvation free energy.

Furthermore, MD simulations can be employed to study the aggregation behavior of this compound. Studies on small aromatic molecules like naphthalene have used MD to understand the non-covalent interactions, such as van der Waals forces and π-π stacking, that drive aggregation. rsc.org For this compound, the presence of the polar C-F bonds and the hydrogen on the difluoromethyl group could lead to specific intermolecular interactions, including weak hydrogen bonds, which could be explored through simulation. researchgate.net

A typical MD simulation setup for studying the dynamic behavior of this compound in a solvent would involve the parameters outlined in the following table:

Table 1: Illustrative Parameters for an MD Simulation of this compound

| Parameter | Description | Typical Value/Choice |

|---|---|---|

| Force Field | A set of parameters and equations used to describe the potential energy of the system. | AMBER, GROMACS, CHARMM |

| Solvent Model | A model to represent the solvent molecules. | TIP3P, SPC/E for water |

| System Size | The number of atoms in the simulation box. | One this compound molecule and several thousand solvent molecules |

| Boundary Conditions | The conditions applied at the boundaries of the simulation box to mimic an infinite system. | Periodic Boundary Conditions (PBC) |

| Ensemble | The statistical ensemble that the simulation samples from (e.g., constant temperature and pressure). | NPT (isothermal-isobaric) |

| Temperature | The temperature at which the simulation is run. | 298 K (25 °C) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Time Step | The interval between successive steps in the integration of the equations of motion. | 1-2 fs |

| Simulation Length | The total duration of the simulation. | 10-100 ns or longer, depending on the process being studied |

By analyzing the trajectories from such simulations, researchers can calculate various properties, including radial distribution functions to understand solvation structure, hydrogen bond lifetimes, and conformational free energy landscapes.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. biointerfaceresearch.comrjpbcs.comdergipark.org.tr The fundamental principle of QSPR is that the structural features of a molecule, encoded in numerical values called molecular descriptors, are correlated with its macroscopic properties. nih.govresearchgate.net

For this compound, QSPR studies can be a valuable tool for predicting a wide range of properties without the need for extensive and time-consuming experimental measurements. This is particularly useful in the early stages of research and development for screening and prioritizing compounds with desired characteristics.

The development of a QSPR model involves several key steps:

Data Set Collection: A set of molecules with known experimental values for the property of interest is compiled.

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the data set. These descriptors can be classified into several categories:

0D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

1D Descriptors: Based on lists of functional groups or fragments.

2D Descriptors (Topological): Derived from the 2D representation of the molecule, describing its connectivity and branching (e.g., Wiener index, connectivity indices). biointerfaceresearch.com

3D Descriptors (Geometric): Based on the 3D coordinates of the atoms (e.g., molecular volume, surface area, moments of inertia). nih.gov

Electronic Descriptors: Related to the electronic structure of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical relationship between the molecular descriptors and the property. rjpbcs.comdergipark.org.tr

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, QSPR models have been successfully developed to predict various physicochemical properties relevant to their environmental fate and biological activity. biointerfaceresearch.comrjpbcs.comnih.gov These properties include boiling point, melting point, n-octanol/water partition coefficient (log K_ow), water solubility, and bioconcentration factor. rjpbcs.comnih.gov

The inclusion of the difluoromethoxy group in the naphthalene structure introduces specific features that can be captured by molecular descriptors. For instance, the high electronegativity of the fluorine atoms will influence electronic descriptors like partial charges and the dipole moment. mdpi.com The size and shape of the difluoromethoxy group will be reflected in topological and geometric descriptors. QSAR studies on other fluorinated aromatic compounds have shown that the number and position of fluorine atoms can significantly impact biological activity. nih.gov

The following table presents a selection of molecular descriptors that would be relevant for a QSPR study of this compound and the properties they can help predict.

Table 2: Common Molecular Descriptors for QSPR Studies of Aromatic Compounds

| Descriptor Class | Example Descriptors | Predicted Properties |

|---|---|---|

| Topological | Wiener Index, Molecular Connectivity Indices (e.g., ¹χ), Kappa Shape Indices | Boiling Point, Viscosity, Surface Tension |

| Geometric | Molecular Volume, Surface Area, Length-to-Breadth Ratio | Solubility, Partition Coefficients (log K_ow) |

| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO Energies, Electron Affinity | Reactivity, Toxicity, Biological Activity |

| Constitutional | Molecular Weight, Number of Fluorine Atoms | General physical properties |

| Hybrid | Electrotopological State (E-state) Indices | Receptor Binding Affinity, Pharmacokinetic properties |

By leveraging QSPR methodologies, it is possible to create predictive models for this compound, aiding in the assessment of its potential applications and environmental impact.

Positioning 2 Difluoromethoxy Naphthalene in Contemporary Research

Positioning of this compound within Fluorinated Naphthalene Derivatives

Distinction from Other Fluorinated Naphthalene Isomers and Analogs

This compound is defined by the attachment of a difluoromethoxy (–OCHF₂) group at the second position of the naphthalene ring system. Its identity and properties are best understood by distinguishing it from its isomers and analogs.

Isomers of this compound have the same molecular formula (C₁₁H₈F₂O) but differ in the placement of the difluoromethoxy group on the naphthalene core. For example, 1-(Difluoromethoxy)naphthalene would be a positional isomer. The position of substitution significantly influences the molecule's electronic distribution, steric profile, and reactivity. The regioselectivity of fluorination reactions on naphthalene is a critical aspect of synthesis, with different positions being favored depending on the reagents and conditions used. oup.com Distinguishing between these isomers often requires sophisticated analytical techniques, such as 2D NMR and computational modeling, to confirm the precise substitution pattern.

Analogs , on the other hand, are compounds that are structurally similar but have different functional groups. In the context of this compound, analogs can be categorized in several ways:

Analogs with different fluorinated substituents: This includes compounds like 1-fluoronaphthalene (B124137) or 2,6-Bis(difluoromethoxy)naphthalene. oup.com While all are fluorinated naphthalenes, the nature and number of fluorine-containing groups (e.g., -F vs. -OCHF₂) lead to vastly different properties. The trifluoromethyl (-CF₃) group, for instance, is strongly electron-withdrawing and increases lipophilicity, whereas the difluoromethoxy group offers a more nuanced balance of electronic effects and metabolic stability.

Analogs with additional functional groups: A wide range of analogs have been synthesized where the this compound scaffold is further modified. These modifications are typically aimed at creating precursors for more complex molecules or for specific applications. For example, the addition of a carbonyl chloride or an acetic acid group introduces a reactive site for forming amides and esters, which are common linkages in pharmaceuticals. vulcanchem.comsmolecule.com

The table below illustrates some of these distinctions with specific examples.

| Compound Name | Molecular Formula | Key Distinction from this compound |

| This compound | C₁₁H₈F₂O | Reference Compound |

| 1-Fluoronaphthalene | C₁₀H₇F | Analog: Different fluoro-substituent (-F) and position |

| 2,6-Bis(difluoromethoxy)naphthalene | C₁₂H₈F₄O₂ | Analog: Two -OCHF₂ groups instead of one |

| This compound-6-carbonyl chloride | C₁₂H₇ClF₂O₂ | Analog: Additional carbonyl chloride (-COCl) group vulcanchem.com |

| [3-(Difluoromethoxy)naphthalen-2-yl]methanol | C₁₂H₁₀F₂O₂ | Isomer & Analog: Isomeric placement of the -OCHF₂ group and an added hydroxymethyl (-CH₂OH) group cymitquimica.com |

| 2-(Difluoromethoxy)-7-(trifluoromethyl)naphthalene | C₁₂H₇F₅O | Analog: Additional trifluoromethyl (-CF₃) group evitachem.com |

Hypothesized Unique Contributions of the 2-Difluoromethoxy Moiety

The difluoromethoxy (–OCHF₂) group is not merely a placeholder for fluorine; it is hypothesized to confer a unique combination of properties that are highly sought after in modern chemical design, particularly in medicinal chemistry.

One of the primary contributions of the –OCHF₂ group is its ability to serve as a "lipophilic hydrogen bond donor." While the fluorine atoms increase lipophilicity, which can enhance membrane permeability, the hydrogen atom can still participate in hydrogen bonding interactions, a critical factor for molecular recognition and binding affinity at biological targets. cymitquimica.com

Furthermore, the difluoromethoxy group is considered a bioisostere of other functional groups, such as the methoxy (B1213986) (–OCH₃) or hydroxyl (–OH) groups. However, compared to a methoxy group, the –OCHF₂ moiety offers enhanced metabolic stability. The strong carbon-fluorine bonds are resistant to oxidative metabolism, which can improve the pharmacokinetic profile of a potential drug candidate. It strikes a balance, providing stability without the extreme electron-withdrawing character of a trifluoromethyl (–CF₃) group.

Reactivity and Reaction Mechanisms of 2 Difluoromethoxy Naphthalene

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry. For 2-(Difluoromethoxy)naphthalene, the nature of the substituent profoundly governs the reaction's rate and regioselectivity.

The difluoromethoxy (-OCF₂H) group is a moderately electron-withdrawing substituent. researchgate.netnuph.edu.ua This effect stems from a combination of two opposing forces: the strong inductive withdrawal (-I) from the highly electronegative fluorine atoms and a weaker resonance donation (+R) from the oxygen atom's lone pairs. The inductive effect dominates, leading to a net deactivation of the naphthalene (B1677914) ring system towards electrophilic attack compared to unsubstituted naphthalene.

Studies on analogous aromatic systems have determined the Hammett constants for similar groups, which quantify these electronic effects. For the related difluoro(methoxy)methyl group (-CF₂OCH₃), the inductive (σI) and resonance (σR) constants are 0.22 and 0.07, respectively. nbuv.gov.ua These positive values confirm that the group acts as an electron acceptor through both induction and resonance, making it moderately deactivating. researchgate.netnbuv.gov.ua

Despite its deactivating nature, the oxygen atom's lone pairs direct incoming electrophiles to the ortho and para positions. This is a common characteristic of deactivating substituents that possess lone pairs adjacent to the aromatic ring. libretexts.org For a 2-substituted naphthalene, the most reactive positions for electrophilic attack are generally the 1 (ortho) and 6 (para-like) positions. The intermediate carbocation (Wheland intermediate) formed during attack at the 1-position is more stable because it allows for resonance structures that preserve one intact benzene (B151609) ring. libretexts.orgutexas.edu Therefore, electrophilic substitution on this compound is expected to be directed primarily to the C1 position, with other isomers also possible depending on the reaction conditions.

The reactivity of this compound in EAS reactions is significantly lower than that of both unsubstituted naphthalene and 2-methoxynaphthalene (B124790).

Versus Naphthalene: Naphthalene is inherently more reactive towards electrophiles than benzene. stackexchange.comyoutube.com This is because the activation energy required to form the intermediate carbocation is lower, as the loss in resonance energy is less than for benzene. libretexts.org Since the -OCF₂H group is deactivating, this compound is substantially less reactive than naphthalene itself.

Versus 2-Methoxynaphthalene: The methoxy (B1213986) group (-OCH₃) is a strong activating group due to the powerful resonance donation from the oxygen lone pairs, which outweighs its inductive withdrawal. In contrast, the potent inductive withdrawal of the two fluorine atoms in the -OCF₂H group makes it deactivating. Consequently, this compound undergoes electrophilic substitution much more slowly than 2-methoxynaphthalene.

| Substituent | Electronic Effect | Ring Activity | Directing Effect |

|---|---|---|---|

| -H (Naphthalene) | Neutral | Activated (vs. Benzene) | α-directing (C1) |

| -OCH₃ (Methoxy) | Strongly Electron-Donating (+R > -I) | Strongly Activating | Ortho, Para-directing |

| -OCF₂H (Difluoromethoxy) | Moderately Electron-Withdrawing (-I > +R) | Deactivating | Ortho, Para-directing |

Nucleophilic Substitution Reactions Involving the Difluoromethoxy Group

Direct nucleophilic substitution of the difluoromethoxy group is challenging due to the high strength of the carbon-fluorine bonds. However, the electron-withdrawing nature of the -OCF₂H group can render the naphthalene ring susceptible to nucleophilic aromatic substitution (SₙAr), particularly if other activating groups are present.

Research on related compounds shows that the -OCF₂H group can influence the reactivity of other substituents. For instance, a 2-difluoromethoxy substituted estratriene sulfamate (B1201201) was found to be significantly more sensitive to hydrolysis of the sulfamate group compared to its 2-methoxy analog. nih.gov This increased lability suggests that the electron-withdrawing -OCF₂H group enhances the ring's susceptibility to nucleophilic attack. nih.gov In other systems, such as 1-methoxy-2-(diphenylphosphinyl)naphthalene, the methoxy group can be readily displaced by various nucleophiles due to activation by the adjacent phosphine (B1218219) oxide group. elsevierpure.com By analogy, while the -OCF₂H group itself is not easily displaced, its presence may facilitate nucleophilic substitution at other positions on the naphthalene core under appropriate conditions.

Oxidation and Reduction Pathways

The naphthalene ring system in this compound can undergo both oxidation and reduction, similar to other naphthalene derivatives.

Oxidation: The naphthalene core can be oxidized to form the corresponding naphthoquinones. Strong oxidizing agents are typically required for this transformation. A review of naphthalene oxidation mentions various reagents, including oxygen, ozone, hydroperoxides, and potassium permanganate (B83412). researchgate.net For instance, the atmospheric oxidation of naphthalene by OH radicals has been studied extensively, leading to a variety of oxygenated products. copernicus.org While specific studies on this compound are limited, oxidation is expected to primarily affect the aromatic rings, potentially yielding a difluoromethoxy-substituted naphthoquinone.

Reduction: The aromatic rings of this compound can be reduced to yield partially or fully hydrogenated derivatives, such as the corresponding tetralin (tetrahydronaphthalene) and decalin (decahydronaphthalene) structures. This is typically achieved through catalytic hydrogenation using catalysts like palladium, platinum, or nickel, or with chemical reducing agents. nih.govrsc.org The anaerobic degradation of naphthalene has been shown to proceed through reduction of the ring system. nih.gov

| Transformation | Typical Reagents and Conditions | Expected Product Type |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃), Ozone (O₃) | Naphthoquinones |

| Reduction | H₂ with Pd, Pt, or Ni catalyst; Lithium aluminum hydride (LiAlH₄) | Tetralin and Decalin derivatives |

Mechanism of Difluorocarbene Generation and Reactivity in Synthesis

This compound is commonly synthesized from 2-naphthol (B1666908) via reaction with a difluorocarbene (:CF₂) source. The mechanism involves two key stages: the generation of difluorocarbene and its subsequent reaction with the naphthoxide ion.

Difluorocarbene Generation: Difluorocarbene is a highly reactive, electrophilic intermediate. cas.cn It can be generated from various precursors. A common and inexpensive source is fluoroform (CHF₃), which is deprotonated by a strong base like potassium hydroxide (B78521) (KOH) to generate the trifluoromethyl anion (:CF₃⁻). This anion then rapidly eliminates a fluoride (B91410) ion to produce difluorocarbene. acs.org Other precursors include diethyl (bromodifluoromethyl)phosphonate, which generates the carbene under basic hydrolysis, and trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). cas.cnrsc.org

Reaction Mechanism:

Deprotonation: In a basic medium, the phenolic hydroxyl group of 2-naphthol is deprotonated to form the more nucleophilic 2-naphthoxide anion.

Nucleophilic Attack: The electron-rich naphthoxide anion attacks the electrophilic carbon atom of the in-situ generated difluorocarbene (:CF₂).

Protonation: The resulting intermediate is subsequently protonated (often by the solvent, e.g., water) to yield the final product, this compound. acs.org

This method provides an efficient route for the difluoromethoxylation of phenols and thiophenols. acs.org

Catalytic Transformations of this compound

While specific research on the catalytic transformations of this compound is not extensively documented, its reactivity can be inferred from studies on related naphthalene systems. The most probable catalytic transformations involve modifications of the naphthalene core, such as hydrogenation or C-H functionalization.

Catalytic Hydrogenation: As mentioned in the reduction pathways, the naphthalene moiety can be catalytically hydrogenated. This transformation is typically performed over supported palladium or platinum catalysts. rsc.org The reaction proceeds stepwise, first reducing one ring to form a tetralin derivative, followed by the reduction of the second ring to yield a decalin derivative. nih.gov The specific catalyst and conditions can influence the rate and selectivity of the hydrogenation process. nih.govrsc.org

Other Catalytic Reactions: Modern catalytic methods offer potential routes for the selective functionalization of the naphthalene ring. For example, ruthenium-catalyzed C-H alkylation has been used for the site-selective C5-H functionalization of 1-naphthoic acids. dntb.gov.ua Such transition-metal-catalyzed C-H activation strategies could potentially be applied to this compound to introduce new functional groups at specific positions, offering pathways to novel derivatives that are difficult to access through traditional electrophilic substitution.

Applications in Medicinal Chemistry and Drug Discovery

Role of the Difluoromethoxy Group in Modulating Biological Activity

The difluoromethoxy (-OCHF₂) group is often employed as a bioisostere for other functional groups, such as the methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups. Its introduction into a molecule can lead to profound improvements in its drug-like properties, impacting everything from metabolic fate to target interaction.

A primary strategy in drug design is to block or slow down metabolic pathways that lead to rapid drug inactivation and clearance. The difluoromethoxy group serves this purpose effectively. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -OCHF₂ group highly resistant to oxidative metabolism. mdpi.com For instance, replacing a metabolically vulnerable methoxy group with a difluoromethoxy group can prevent O-dealkylation, a common metabolic reaction mediated by cytochrome P450 enzymes. mdpi.comnih.gov This increased stability can prolong the drug's half-life in the body, leading to sustained therapeutic exposure. nih.govsmolecule.com The use of the -OCHF₂ group as a metabolically stable isostere has gained significant attention in recent years as a strategy to decrease the rate of oxidative metabolism. mdpi.com

The hydrogen atom in the difluoromethyl group (-CHF₂) is acidic due to the strong electron-withdrawing effect of the two adjacent fluorine atoms. This polarization allows the C-H bond to act as a weak hydrogen bond donor. nu.edu.kz This capability is significant in drug design, as it allows the -OCHF₂ group to mimic the hydrogen-bonding interactions of hydroxyl (-OH) or thiol (-SH) groups, which are often crucial for a drug's binding affinity to its target protein. nu.edu.kznu.edu.kz While it is a weaker hydrogen bond donor than an -OH group, it is comparable in strength to groups like thiophenol or aniline. nih.govnu.edu.kz This "lipophilic hydrogen bond donor" characteristic is a key feature that medicinal chemists exploit, as it combines the ability to form important interactions with the benefits of increased lipophilicity and metabolic stability. nih.govnu.edu.kz

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and testing of a series of related compounds to understand how specific structural features influence biological activity. The naphthalene (B1677914) scaffold is a common starting point in drug discovery, appearing in numerous approved therapeutic agents. nih.govekb.eg

While direct SAR studies originating with 2-(difluoromethoxy)naphthalene as the primary lead compound are not extensively documented in publicly available literature, the core structure is featured in advanced derivatives. A notable example is the development of naphthalene-based diarylamides as pan-Raf kinase inhibitors for potential use in melanoma treatment. nu.edu.kz

In one such study, researchers designed and synthesized a series of novel inhibitors using the multi-kinase inhibitor sorafenib (B1663141) as a starting point. The central phenyl ring of sorafenib was replaced with a more rigid and bulkier naphthalene ring. nu.edu.kz Among the synthesized compounds, a particularly potent derivative, compound 9a , incorporated a difluoromethoxy group.

The structure of this compound featured a naphthalene core linked to a picolinamide (B142947) on one side and a difluoromethoxy-substituted phenyl ring on the other. The inclusion of the difluoromethoxy group at the meta-position of the terminal phenyl ring was a key structural modification.

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 9a: 4-((5-((3-(Difluoromethoxy)phenyl)carbamoyl)naphthalen-2-yl)oxy)-N-methylpicolinamide | B-RafWT | 31 |

| B-RafV600E | 24 | |

| c-Raf | 14 |

Data sourced from a study on pan-Raf kinase inhibitors. nu.edu.kz

The SAR data from this research revealed that compound 9a demonstrated strong inhibitory activity against wild-type B-Raf, the mutated B-RafV600E form common in melanoma, and c-Raf. nu.edu.kz This suggests that the combination of the naphthalene scaffold with a difluoromethoxy-substituted moiety contributes effectively to binding and inhibition of these key oncogenic kinases. While this study does not represent a direct optimization of this compound itself, it validates the utility of the difluoromethoxy-naphthalene combination as a critical component in the design of potent enzyme inhibitors. nu.edu.kz

Design and Synthesis of Analogs for SAR Optimization

The rational design and synthesis of analogs are fundamental to optimizing the therapeutic potential of a lead compound. For naphthalene-based structures, structure-activity relationship (SAR) studies guide the modification of the core and its substituents to enhance potency, selectivity, and pharmacokinetic profiles.

A key strategy involves structural modifications to a known active compound (lead compound) to improve its activity against a specific biological target. For instance, using sorafenib as a lead compound, novel naphthalene-based diarylamide derivatives have been designed to enhance inhibitory activity across multiple Raf kinase isoforms, which are often dysregulated in melanoma. nih.gov In this context, strategic alterations included replacing the urea-based linker in sorafenib with an amide group and introducing a naphthalene core to potentially afford π-stacking interactions within the target's hydrophobic pocket. nih.gov

The synthesis of these analogs involves multi-step chemical processes. A common route includes the synthesis of intermediate naphthamides, which are then reacted with other reagents to produce the final compounds. For example, an intermediate naphthamide can be dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) with cesium carbonate, followed by the addition of a compound like 4-chloro-N-methylpicolinamide, and the mixture is heated to yield the final diarylamide derivative. nih.gov

SAR exploration often involves introducing various substituents onto a terminal phenyl ring to probe their interactions within the hydrophobic pocket of the target enzyme. nih.gov The impact of these modifications on biological activity is then systematically evaluated. This iterative process of design, synthesis, and biological testing is crucial for optimizing the lead structure into a viable drug candidate. nih.govnih.govbris.ac.uk

Computational Modeling in SAR Elucidation

Computational modeling, or in silico drug design, is an indispensable tool for elucidating the SAR of naphthalene derivatives and accelerating the drug discovery process. ijpsjournal.com These methods allow researchers to predict how structural modifications will affect a compound's binding affinity and interaction with its biological target before undertaking complex and resource-intensive synthesis. ijpsjournal.comrsc.org

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. ijpsjournal.com For example, in the development of naphthalene-based pan-Raf kinase inhibitors, docking studies were used to suggest that newly designed derivatives could bind to the ATP binding site in a competitive manner. nih.gov These models can highlight key interactions, such as the role of lipophilic groups (like the difluoromethoxy group) in binding within the ATP binding site and the potential for the naphthalene core to form π-stacking interactions with key amino acid residues like Phe545. nih.gov

By visualizing these interactions, medicinal chemists can make more informed decisions about which analogs to synthesize. This computational pre-screening helps to prioritize compounds that are most likely to have improved activity, thereby streamlining the optimization process. nih.govijpsjournal.com

Potential Therapeutic Areas and Mechanisms of Action

Derivatives of this compound are being investigated for a range of therapeutic applications, most notably in oncology. Their mechanisms of action are rooted in their ability to interact with specific biological targets, leading to the modulation of critical cellular processes.

Enzyme Inhibition and Receptor Binding

A primary mechanism of action for many naphthalene derivatives is the inhibition of specific enzymes, particularly protein kinases. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. nih.gov

Naphthalene-based diarylamides containing a difluoromethoxy group have demonstrated potent inhibitory activity against several Raf kinase isoforms, including B-RafWT, B-RafV600E, and c-Raf. nih.gov The V600E mutation in B-Raf is a known driver in many melanomas. The ability of a single compound to inhibit multiple isoforms, including the mutated form, makes it a valuable "pan-Raf inhibitor." nih.gov The difluoromethoxy group, in this case, is expected to play a crucial role in the binding interactions within the ATP binding site of the kinase. nih.gov

The table below summarizes the inhibitory activity of a key naphthalene derivative against various Raf kinases.

| Compound Reference | Target Enzyme | % Inhibition (at 10 µM) |

| 9a | B-RafWT | 99.45% |

| 9a | B-RafV600E | 99.78% |

| 9a | c-Raf | 99.23% |

Data sourced from a study on novel naphthalene-based diarylamides. nih.gov Compound 9a is 4-((5-((3-(Difluoromethoxy)phenyl)carbamoyl)naphthalen-2-yl)oxy)-N-methylpicolinamide.

Beyond kinases, other naphthalene derivatives have been designed to inhibit enzymes like ubiquitin-specific peptidase 7 (USP7), another promising target for anti-cancer therapies due to its role in tumorigenesis. nih.gov

Modulation of Cellular Pathways

By inhibiting key enzymes like Raf kinases, this compound derivatives can modulate downstream cellular signaling pathways that control cell growth, proliferation, and survival. nih.gov The Raf kinases are central components of the MAPK/ERK signaling cascade, which is frequently overactive in cancer, leading to uncontrolled cell proliferation. nih.gov

Inhibition of this pathway can lead to several downstream cellular effects. For example, potent naphthalene-based Raf inhibitors have been shown to induce cell cycle arrest in the G2/M phase and trigger dose-dependent apoptosis (programmed cell death) in human melanoma cell lines. nih.gov This demonstrates a direct impact on the cellular machinery that governs proliferation and survival.

Furthermore, some naphthalene derivatives have shown the ability to modulate the WNT signaling pathway, another critical pathway in both development and cancer. nih.gov The anticancer effects of various natural and synthetic compounds are often traced back to their ability to interfere with such fundamental signaling pathways, including those related to apoptosis, proliferation, invasion, and metastasis. nih.gov

Consideration of Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize a drug candidate's properties by exchanging one functional group for another with similar physicochemical characteristics. princeton.edu The goal is to improve potency, enhance selectivity, alter pharmacokinetics, or reduce toxicity while maintaining the desired biological activity. cambridgemedchemconsulting.com

The difluoromethoxy (-OCHF₂) group itself is often considered a bioisostere of other functionalities. For example, the difluoromethyl group (-CF₂H) is considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, acting as a lipophilic hydrogen bond donor. acs.org The difluoroethyl group has been explored as a metabolically stable mimic of a methoxy group. nih.gov

In the context of this compound derivatives, chemists might consider replacing the -OCHF₂ group to fine-tune properties. Potential bioisosteric replacements for the difluoromethoxy group could include:

Trifluoromethoxy group (-OCF₃): This group is more lipophilic than -OCHF₂ and is metabolically very stable. mdpi.comresearchgate.net

Methoxy group (-OCH₃): Replacing -OCHF₂ with -OCH₃ would decrease lipophilicity and remove the potential for hydrogen bond donation from the group itself, which could significantly alter binding interactions. researchgate.net

Other fluorinated alkyl ethers: Groups like -OCH₂CF₃ could be used to explore different conformational preferences and electronic properties.

The choice of a bioisosteric replacement is context-dependent and guided by the specific goals of the drug discovery program, such as blocking a metabolic hotspot or modulating receptor binding affinity. nih.govinformahealthcare.com

Applications in Materials Science and Advanced Materials

Incorporation of 2-(Difluoromethoxy)naphthalene into Functional Materials

This compound serves as a strategic monomer for the synthesis of high-performance polymers. The naphthalene (B1677914) unit itself is a widely utilized building block for organic photo-electronic materials due to its inherent structural stability and advantageous electronic properties. nih.gov By functionalizing this stable core with a difluoromethoxy group, material scientists can create novel polymers with precisely tuned characteristics.

This monomer can be integrated into various polymer backbones, such as poly(arylene ether ketone)s (PAEKs), polyimides (PIs), and poly(ester-imide)s (PEIs), through established polymerization techniques like nucleophilic aromatic substitution or Suzuki coupling reactions. nih.govresearchgate.netmdpi.com For instance, fluorinated naphthalene-based PAEKs have been synthesized from fluorinated bisphenol monomers, yielding materials with exceptional thermal stability and low dielectric constants. researchgate.net Similarly, the synthesis of polyimides and copolyimides containing both fluorine and naphthalene moieties has been demonstrated to produce materials with synergistic properties, including improved solubility and lower dielectric constants. researchgate.net The "building-blocks approach" allows for the convenient production of new molecules by combining various structural units, and the availability of naphthalene bromides makes it a cost-effective choice for potential industrialization. nih.gov

The primary applications for such functional materials are in the microelectronics and optoelectronics industries, where properties like thermal resistance, dielectric performance, and charge transport are critical. researchgate.netoled-intermediates.com

Influence of Difluoromethoxy Group on Material Properties

The difluoromethoxy (-OCF₂H) group exerts a profound influence on the macroscopic properties of materials by altering the electronic nature and intermolecular forces of the polymer chains. The strong electronegativity of the fluorine atoms modifies the electron density of the naphthalene ring, while the bulkiness of the group can disrupt chain packing, affecting properties like solubility and crystallinity.

Naphthalene derivatives are essential components in the development of organic light-emitting diodes (OLEDs), where they can function as charge transport materials or as part of the emissive layer. mdpi.comoled-intermediates.com The introduction of fluorine atoms into the polymer backbone plays a significant role in tuning the optoelectronic and electrochemical properties. rsc.org

Fluorination generally lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. rsc.org This can improve air stability (by making oxidation more difficult) and facilitate electron injection in n-type organic semiconductors. aps.org In naphthalene diimide–benzothiadiazole copolymers, fluorination was found to decrease the ionization potential (IP) and increase the electrochemical bandgap. rsc.org By incorporating this compound into conjugated polymers, it is possible to modulate the intramolecular charge transfer (ICT) characteristics, which in turn affects the color and efficiency of light emission in OLEDs. rsc.org Naphthalene-based polymers are particularly promising for creating blue-light-emitting materials, a critical component for full-color displays. mdpi.com Research on naphthalene-embedded multi-resonance emitters has led to the development of efficient OLEDs with high external quantum efficiencies (EQE) of up to 7.9% for conventional fluorescence and 29.1% using a sensitized strategy. researchgate.net

A hallmark of polymers containing naphthalene is their exceptional thermal stability, a direct result of the rigid and stable aromatic ring structure. mdpi.com The introduction of the naphthalene moiety into polymer chains increases their rigidity, leading to higher glass transition temperatures (Tg) and decomposition temperatures (Td). mdpi.commdpi.com

Research has consistently shown that naphthalene-based polymers exhibit superior thermal properties. For example, certain 1,4-naphthalene-based copolymers have shown decomposition temperatures (Td at 5% weight loss) as high as 549°C. mdpi.com Fluorinated naphthalene-based poly(arylene ether ketone)s also demonstrate excellent thermal stability, with Td5 values exceeding 528°C. researchgate.net Similarly, polyimides containing naphthalene rings have Td values above 430°C. researchgate.net This inherent thermal resistance makes materials derived from this compound suitable for applications requiring high-temperature processing or operation, such as in advanced packaging and microelectronics. mdpi.comiastate.edu

| Polymer Type | Decomposition Temp. (Td at 5% loss) | Glass Transition Temp. (Tg) | Reference |

|---|---|---|---|

| Fluorinated Naphthalene-based PAEK | > 528°C | > 167°C | researchgate.net |